Phosphoric acid, isodecyl ester, potassium salt Phosphoric acid, isodecyl ester, potassium salt
Brand Name: Vulcanchem
CAS No.: 68389-40-2
VCID: VC17156844
InChI: InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2
SMILES:
Molecular Formula: C10H21K2O4P
Molecular Weight: 314.44 g/mol

Phosphoric acid, isodecyl ester, potassium salt

CAS No.: 68389-40-2

Cat. No.: VC17156844

Molecular Formula: C10H21K2O4P

Molecular Weight: 314.44 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric acid, isodecyl ester, potassium salt - 68389-40-2

Specification

CAS No. 68389-40-2
Molecular Formula C10H21K2O4P
Molecular Weight 314.44 g/mol
IUPAC Name dipotassium;8-methylnonyl phosphate
Standard InChI InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2
Standard InChI Key NCZSRRBODSIEAI-UHFFFAOYSA-L
Canonical SMILES CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Phosphoric acid, isodecyl ester, potassium salt is a synthetic organophosphate with the molecular formula C₁₀H₂₁K₂O₄P and a molecular weight of 314.44 g/mol. Its IUPAC name, dipotassium 8-methylnonyl phosphate, reflects the branched isodecyl chain (8-methylnonyl) esterified to a phosphate group, neutralized by potassium ions. The compound’s amphiphilic nature arises from the hydrophobic alkyl chain and hydrophilic phosphate head, enabling surfactant behavior .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.68758-78-1
Molecular FormulaC₁₀H₂₁K₂O₄P
IUPAC NameDipotassium 8-methylnonyl phosphate
SMILES NotationCC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+]
PubChem CID111569

Synthesis and Manufacturing Processes

Industrial production involves a two-step protocol:

  • Esterification: Phosphoric acid reacts with isodecyl alcohol under acidic catalysis to form the monoester.

  • Neutralization: The acidic ester is treated with potassium hydroxide, yielding the potassium salt.

This method ensures high purity (>95%), critical for applications requiring consistent surfactant performance. Alternatives such as isooctyl phosphate, potassium salt (CAS 68647-19-8) employ similar neutralization steps but differ in alcohol feedstock, affecting branching and molecular weight .

Physicochemical Properties

The compound exists as a white to off-white powder with hygroscopic tendencies, requiring anhydrous storage. Its solubility profile includes:

  • Water: Highly soluble due to ionic phosphate groups.

  • Organic solvents: Dispersible in ethanol and acetone .

Surface tension reduction measurements indicate a critical micelle concentration (CMC) of 0.1–0.5 mM, comparable to sodium lauryl sulfate but with enhanced salt tolerance . Thermal stability extends to 150°C, beyond which decomposition into potassium phosphate and olefins occurs.

SurfactantCMC (mM)Salt Tolerance
Isodecyl phosphate, K+ salt0.3High
Sodium lauryl sulfate1.4Moderate
Cetyl phosphate, K+ salt0.2High

Future Research Directions

  • Long-term ecotoxicology: Impact on aquatic invertebrates.

  • Advanced formulations: Nanoemulsion stabilization using mixed surfactant systems.

  • Green synthesis: Enzyme-catalyzed esterification to reduce energy use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator